![molecular formula C6H11N2OP B14286569 1-[(Dimethylphosphoryl)methyl]-1H-imidazole CAS No. 116142-18-8](/img/structure/B14286569.png)
1-[(Dimethylphosphoryl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylphosphoryl)methyl]-1H-imidazole is an organophosphorus compound featuring an imidazole ring substituted with a dimethylphosphoryl group
Méthodes De Préparation
The synthesis of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole typically involves the reaction of imidazole with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
1-[(Dimethylphosphoryl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-[(Dimethylphosphoryl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphine metabolism.
Mécanisme D'action
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
1-[(Dimethylphosphoryl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
Dimethylphosphine oxide: This compound shares the dimethylphosphoryl group but lacks the imidazole ring, resulting in different chemical properties and reactivity.
1-Methylimidazole: This compound has a similar imidazole ring but lacks the dimethylphosphoryl group, leading to different applications and biological activities.
Propriétés
Numéro CAS |
116142-18-8 |
|---|---|
Formule moléculaire |
C6H11N2OP |
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
1-(dimethylphosphorylmethyl)imidazole |
InChI |
InChI=1S/C6H11N2OP/c1-10(2,9)6-8-4-3-7-5-8/h3-5H,6H2,1-2H3 |
Clé InChI |
RLXSMQHLDLWBCS-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CN1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
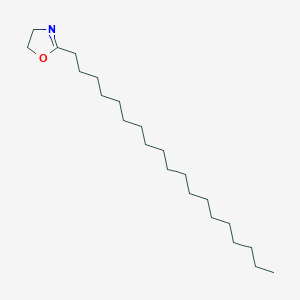

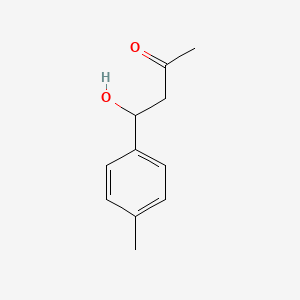
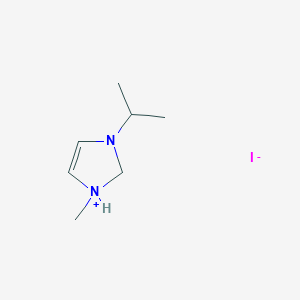
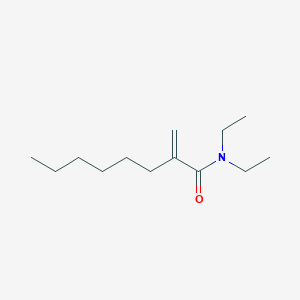

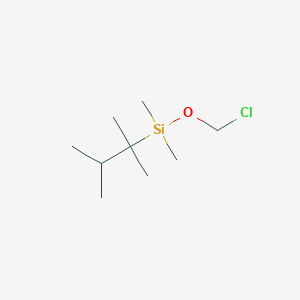
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
